Tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C16H24N4O3 This compound is known for its unique structure, which includes a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyrimidine ring: This step often involves the use of cyclopropylamine and other reagents to form the pyrimidine ring.
Attachment of the tert-butyl ester group: This is usually done through esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, ®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate: This compound shares a similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the tert-butyl ester group and are used in peptide synthesis.
Uniqueness
®-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-7-6-12(9-20)22-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFYBYSMOSPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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